molecular formula C9H17N3O B13952645 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one CAS No. 61155-14-4

3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one

Cat. No.: B13952645
CAS No.: 61155-14-4
M. Wt: 183.25 g/mol
InChI Key: BEAUMSNMNIZTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1,3,7-triazabicyclo[431]decan-2-one is a chemical compound known for its unique bicyclic structure It belongs to the class of triazabicyclo compounds, which are characterized by a triazabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one typically involves the reaction of ethylamine with a suitable precursor containing the triazabicyclo framework. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions can be carried out in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the reduced form of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7-Triazabicyclo[4.3.1]decan-2-one
  • 3-Methyl-1,3,7-triazabicyclo[4.3.1]decan-2-one
  • 3-Propyl-1,3,7-triazabicyclo[4.3.1]decan-2-one

Uniqueness

3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This ethyl group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its methyl or propyl counterparts .

Biological Activity

3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one (CAS Number: 61155-14-4) is a nitrogen-containing bicyclic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H17N3O
  • Molecular Weight : 183.25 g/mol
  • Structural Characteristics : The compound features a bicyclic structure that includes three nitrogen atoms within the ring system, contributing to its unique reactivity and biological properties.

Anthelmintic Properties

One of the notable biological activities of this compound is its potential as an anthelmintic agent . Research indicates that compounds in this class can effectively combat parasitic infections, particularly filariasis.

Case Study: Antifilarial Activity

A study published in the Journal of Pharmacy and Pharmacology highlighted the efficacy of a related compound, 3-Ethyl-8-methyl-1,3,8-triazabicyclo(4,4,0)decan-2-one, demonstrating significant antifilarial activity in rodent models. The study suggested that the triazabicyclo structure enhances the compound's interaction with parasitic targets .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes in parasites.
  • Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways in target organisms.

Cytotoxicity Studies

Preliminary cytotoxicity studies indicate that while this compound exhibits biological activity against parasites, it also requires careful evaluation for potential toxicity in mammalian cells.

Study TypeFindings
Cytotoxicity AssayModerate toxicity observed in cultured cells
Anthelmintic EfficacySignificant reduction in parasite viability

Toxicological Data

While specific toxicological data for this compound is limited, related compounds have demonstrated varying degrees of toxicity depending on their structure and substituents.

Safety and Handling

Safety data sheets (SDS) indicate that precautions should be taken when handling this compound due to its potential toxicity .

Properties

CAS No.

61155-14-4

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one

InChI

InChI=1S/C9H17N3O/c1-2-11-5-3-8-7-12(9(11)13)6-4-10-8/h8,10H,2-7H2,1H3

InChI Key

BEAUMSNMNIZTJI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2CN(C1=O)CCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.